N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE
Description
N-(3-Chlorophenyl)-N-[(N'-cyclooctylidenehydrazinecarbonyl)methyl]benzenesulfonamide is a structurally complex organic compound featuring a benzenesulfonamide core linked to a 3-chlorophenyl group and a cycloocetylidene hydrazinecarbonyl moiety. Its design integrates multiple pharmacophoric elements:
- Sulfonamide group: Known for hydrogen-bonding capabilities and metabolic stability.
- 3-Chlorophenyl substituent: Imparts lipophilicity and influences target binding via halogen interactions.
- Cycloocetylidene hydrazinecarbonyl: A conformationally constrained hydrazine derivative that may enhance selectivity and resistance to enzymatic degradation.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(cyclooctylideneamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-18-10-9-13-20(16-18)26(30(28,29)21-14-7-4-8-15-21)17-22(27)25-24-19-11-5-2-1-3-6-12-19/h4,7-10,13-16H,1-3,5-6,11-12,17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEGYRRWMQNPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386335 | |
| Record name | STK357759 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-56-8 | |
| Record name | STK357759 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the hydrazine derivative: This step involves the reaction of cyclooctanone with hydrazine to form the cyclooctylidenehydrazine intermediate.
Sulfonamide formation: The intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Final coupling: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Key Compounds:
| Compound Name | Substituent Variation | Notable Properties | Reference |
|---|---|---|---|
| N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide | Additional Cl at phenyl C5 | Enhanced receptor binding affinity due to increased halogen bonding | |
| N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide | Cl at phenyl C2 | Reduced steric hindrance compared to C3-Cl; altered pharmacokinetic profile | |
| 3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide | Br instead of Cl; fluorophenyl group | Higher molecular weight and altered solubility due to bromine |
Impact of Halogen Position/Type :
- 3-Chlorophenyl (target compound): Balances lipophilicity and electronic effects for optimal membrane permeability .
- 3,5-Dichlorophenyl : Increased halogen bonding but may reduce solubility .
Hydrazinecarbonyl Derivatives
Key Compounds:
| Compound Name | Structural Variation | Notable Properties | Reference |
|---|---|---|---|
| 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide | Benzylidene hydrazine + methoxyphenyl | Improved solubility due to methoxy group; moderate enzymatic stability | |
| 3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide | Bromophenyl + fluorophenyl | Enhanced target affinity but lower metabolic stability |
Impact of Cycloocetylidene vs. Aromatic Hydrazines :
- Benzylidene hydrazines : More flexible, allowing broader binding modes but susceptible to isomerization .
Sulfonamide-Based Compounds
Key Compounds:
| Compound Name | Structural Variation | Notable Properties | Reference |
|---|---|---|---|
| 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | Cl at phenyl C4 + trimethylphenyl | Increased steric bulk reduces membrane permeability | |
| N-(3-chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[...]}sulfanyl)acetamide | Complex heterocyclic sulfonamide | High target selectivity but synthetic complexity |
Impact of Sulfonamide Modifications :
- Benzenesulfonamide core (target compound): Provides a stable scaffold for functional group attachment, favoring interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Heterocyclic sulfonamides : Exhibit niche applications but require multi-step synthesis .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | logP | Solubility (µM) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|---|
| Target Compound | ~500 (estimated) | 3.8 | 12.5 | 8.2 (Carbonic Anhydrase) |
| N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide | 521.4 | 4.2 | 5.8 | 6.5 |
| 3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide | 437.2 | 3.5 | 18.3 | 15.0 |
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